molecular formula C13H17BrFNO B8394038 3-Bromo-4-fluoro-N,N-dipropylbenzamide

3-Bromo-4-fluoro-N,N-dipropylbenzamide

Cat. No.: B8394038
M. Wt: 302.18 g/mol
InChI Key: IBFLMICWVMSPSB-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-N,N-dipropylbenzamide is a halogenated benzamide derivative characterized by a bromine atom at the 3-position, a fluorine atom at the 4-position of the benzene ring, and two propyl groups attached to the amide nitrogen. Its molecular formula is C₁₃H₁₆BrFNO, with a molecular weight of 307.18 g/mol (calculated).

Properties

Molecular Formula

C13H17BrFNO

Molecular Weight

302.18 g/mol

IUPAC Name

3-bromo-4-fluoro-N,N-dipropylbenzamide

InChI

InChI=1S/C13H17BrFNO/c1-3-7-16(8-4-2)13(17)10-5-6-12(15)11(14)9-10/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

IBFLMICWVMSPSB-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=C(C=C1)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related to 3-Bromo-4-fluoro-N,N-dipropylbenzamide, differing in halogen placement, substituent groups, or alkyl chain length:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
3-Bromo-4-fluoro-N,N-dimethylbenzamide 959961-63-8 C₉H₉BrFNO 246.08 3-Br, 4-F, N,N-dimethyl Research use only; stored at 2–8°C
4-Bromo-3-fluoro-N,N-dimethylbenzamide 893420-59-2 C₉H₉BrFNO 246.08 4-Br, 3-F, N,N-dimethyl Similar MW but isomer-dependent reactivity
4-Fluoro-N,N-dipropylbenzamide 349129-73-3 C₁₃H₁₈FNO 235.29 4-F, N,N-dipropyl Higher lipophilicity vs. dimethyl
4-Chloro-N,N-dipropylbenzamide (NSC-6038) Not provided C₁₃H₁₈ClNO 239.74 4-Cl, N,N-dipropyl Anti-inflammatory, anti-angiogenic
Key Observations:

Halogen Position and Reactivity: The 3-bromo-4-fluoro substitution in the target compound creates steric and electronic effects distinct from isomers like 4-bromo-3-fluoro-N,N-dimethylbenzamide . Bromine at the 3-position may enhance electrophilic substitution reactivity compared to chlorine analogs.

Alkyl Chain Impact: N,N-dipropyl groups (vs. This is critical for compounds like NSC-6038, which exhibit anti-angiogenic activity . Longer alkyl chains may also influence crystallization behavior and solubility. For example, 4-Amino-N,N-dipropylbenzamide requires storage in inert, dry conditions due to hygroscopicity .

Physicochemical Properties

Solubility and Stability:
  • 3-Bromo-4-fluoro-N,N-dimethylbenzamide : Soluble in organic solvents (e.g., DMSO); stability data suggest refrigeration (2–8°C) for long-term storage .
  • 4-Chloro-N,N-dipropylbenzamide (NSC-6038) : Exhibits higher thermal stability (melting point data unavailable) due to chloro’s lower steric demand compared to bromo .
  • Target Compound: Predicted to have moderate water solubility but enhanced organic solubility due to dipropyl groups. No direct data on decomposition temperature, but analogous benzamides decompose above 200°C .

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